molecular formula C7H4Cl3FO B1321316 1-Fluoro-4-(trichloromethoxy)benzene CAS No. 407-13-6

1-Fluoro-4-(trichloromethoxy)benzene

Cat. No. B1321316
CAS RN: 407-13-6
M. Wt: 229.5 g/mol
InChI Key: SVIBZPVVBGDMJH-UHFFFAOYSA-N
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Description

1-Fluoro-4-(trichloromethyl)benzene is a chemical compound with the molecular formula C7H4Cl3F . It has an average mass of 213.464 Da and a monoisotopic mass of 211.936264 Da .

Scientific Research Applications

Conformational Properties and Chemical Structure

  • The geometric structure and conformational properties of related fluorinated benzene compounds have been studied extensively. For instance, 4-fluoro(trifluoromethoxy)benzene was investigated using gas electron diffraction and quantum chemical calculations, demonstrating a perpendicular conformation of the C-O-C plane to the benzene ring (Shishkov et al., 2004).

Fluorination in Organic Synthesis

  • Fluorinated benzene compounds play a significant role in the synthesis of other complex molecules. For example, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, a related compound, has been used for the quantitative fluorination of aromatic substrates like benzene and chlorobenzene (Banks et al., 2003).

Material Science Applications

  • Fluoro-polyimides derived from fluorine-containing aromatic diamines (related to 1-Fluoro-4-(trichloromethoxy)benzene) have been synthesized and exhibit excellent thermal stability and low moisture absorption. These materials are significant in the development of high-performance polymers (Xie et al., 2001).

Photophysical and Photochemical Studies

  • The photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 1-Fluoro-4-(trichloromethoxy)benzene, has been studied in the gas phase. This research provides insights into the photophysical processes of these compounds, which is crucial for understanding their behavior under light exposure (Al-ani, 1973).

Reactivity and Mechanistic Insights

  • The fluorination of aromatic compounds, including 1-fluoro derivatives, has been investigated in various studies. These studies provide valuable information on the reactivity patterns and possible mechanistic pathways in organic synthesis, essential for the development of new synthetic methodologies (Fedorov et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 1-Fluoro-4-(trifluoromethoxy)benzene, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-fluoro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIBZPVVBGDMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611343
Record name 1-Fluoro-4-(trichloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(trichloromethoxy)benzene

CAS RN

407-13-6
Record name 1-Fluoro-4-(trichloromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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